molecular formula C9H9NO2S B1588702 6-Ethoxy-2(3H)-benzothiazolone CAS No. 72680-01-4

6-Ethoxy-2(3H)-benzothiazolone

Cat. No. B1588702
CAS RN: 72680-01-4
M. Wt: 195.24 g/mol
InChI Key: GFNGOOZIXBRRQP-UHFFFAOYSA-N
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Description

6-Ethoxy-2(3H)-benzothiazolone, also known as 2-Mercapto-6-ethoxybenzothiazole or 6-Ethoxy-2-mercaptobenzothiazole, is a chemical compound with the molecular formula C9H9NOS2 . It has a molecular weight of 211.304 .


Synthesis Analysis

The synthesis of 6-Ethoxy-2(3H)-benzothiazolone and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-Ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of 6-Ethoxy-2(3H)-benzothiazolone . The starting compounds used for synthesizing the compound were obtained from Sigma-Aldrich (AR grade) and used without any further purification .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-2(3H)-benzothiazolone can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file . A study on 6-Ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of 6-Ethoxy-2(3H)-benzothiazolone, reported the deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-Ethoxy-2-aminobenzothiazolium moiety .


Physical And Chemical Properties Analysis

6-Ethoxy-2(3H)-benzothiazolone is a pale cream to pale brown crystalline powder . It has a molecular weight of 211.304 and a formula of C9H9NOS2 .

Scientific Research Applications

Pharmaceutical Research

6-Ethoxy-2(3H)-benzothiazolone: is utilized in pharmaceutical research as a reagent for synthesizing various compounds. It plays a crucial role in the development of carbon-junction N-terminal kinase inhibitors , which are significant in the study of cancer treatments . Its involvement in the synthesis of active pharmaceutical ingredients highlights its importance in drug discovery and development processes.

Analytical Chemistry

In the realm of analytical chemistry, this compound serves as a matrix for mass spectrometry , particularly in matrix-assisted laser desorption/ionization (MALDI) techniques . This application is essential for determining the mass of biomolecules, aiding in the identification and quantification of compounds in complex biological samples.

Material Science

6-Ethoxy-2(3H)-benzothiazolone: has been explored for its potential in nonlinear optical (NLO) materials . Research indicates that derivatives of this compound can exhibit significant NLO properties, making them candidates for use in optoelectronic and laser applications . The ability to manipulate light with these materials opens up possibilities for advancements in photonic devices.

Agriculture

While direct applications in agriculture are not extensively documented, related compounds are often explored for their potential as color additives in various agricultural products . The research into such applications is indicative of the broader potential uses of 6-Ethoxy-2(3H)-benzothiazolone in this field.

Environmental Science

The environmental applications of 6-Ethoxy-2(3H)-benzothiazolone are not well-established. However, its structural and chemical properties suggest potential uses in environmental monitoring and as a component in the synthesis of environmentally sensitive dyes .

Biochemistry

In biochemistry, the compound’s derivatives are of interest due to their binding affinities and inhibitory properties . These characteristics are valuable in the study of enzyme interactions and the development of biochemical assays .

Safety And Hazards

The safety data sheet for 6-Ethoxy-2-mercaptobenzothiazolone indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended for use only as a laboratory chemical . In case of a major fire and large quantities, the area should be evacuated due to the risk of explosion .

properties

IUPAC Name

6-ethoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNGOOZIXBRRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428815
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2(3H)-benzothiazolone

CAS RN

72680-01-4
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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